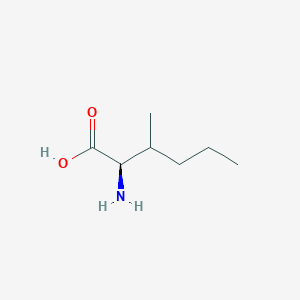amine](/img/structure/B13316820.png)
[(2-Fluorophenyl)methyl](2-methylprop-2-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)methylamine is an organic compound with the molecular formula C11H14FN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluorine atom and the amine group is attached to a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of phenylmethyl derivatives with different substituents on the phenyl ring.
Scientific Research Applications
(2-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylamine: Lacks the fluorine substitution and the 2-methylprop-2-en-1-yl group.
2-Fluorophenylmethylamine: Similar structure but without the 2-methylprop-2-en-1-yl group.
2-Methylprop-2-en-1-ylamine: Lacks the phenyl and fluorine substitution.
Uniqueness
(2-Fluorophenyl)methylamine is unique due to the presence of both the fluorine atom on the phenyl ring and the 2-methylprop-2-en-1-yl group. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C11H14FN/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6,13H,1,7-8H2,2H3 |
InChI Key |
SXPKVUYRWTWZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



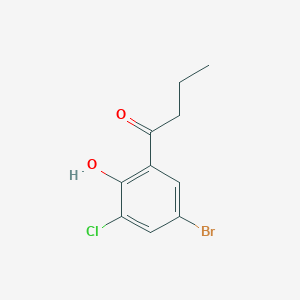
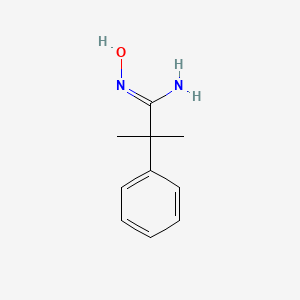
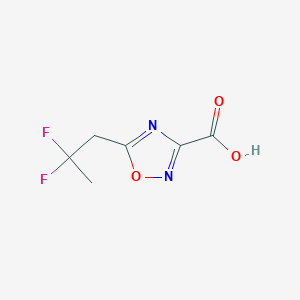
amine](/img/structure/B13316757.png)
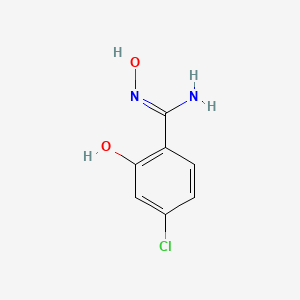
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)

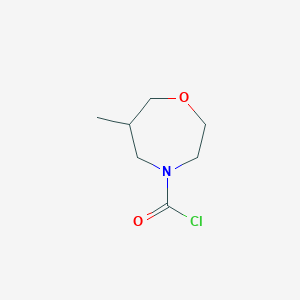
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
![Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
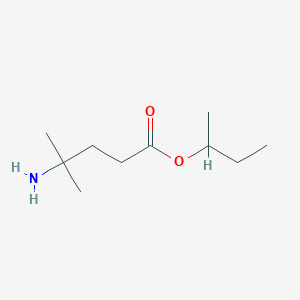
![1-[(2-Methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B13316819.png)
